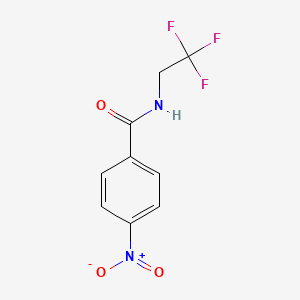

4-nitro-N-(2,2,2-trifluoroethyl)benzamide

説明

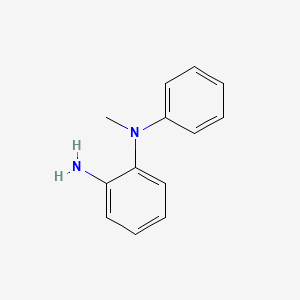

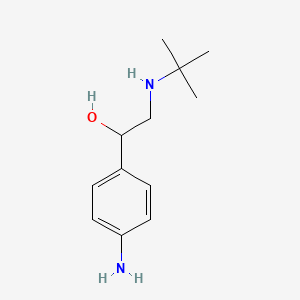

4-nitro-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound with the molecular formula C9H7F3N2O3 . It contains a total of 24 bonds, including 17 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aromatic), and 1 nitro group .

Molecular Structure Analysis

The molecular structure of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide includes a six-membered aromatic ring, a secondary aromatic amide, and a nitro group . The average mass of the molecule is 248.159 Da .科学的研究の応用

Molecular Electronics

In the study of molecular electronics, compounds containing nitroamine redox centers, similar in functionality to 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, have been used in self-assembled monolayers to create electronic devices exhibiting negative differential resistance with significant on-off ratios. This demonstrates the potential of such compounds in the development of advanced electronic components (Chen et al., 1999).

Polymer Science

Poly(arylene ether amide)s incorporating trifluoromethyl groups, analogous to the functional groups in 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, have been synthesized via nucleophilic nitro displacement reactions. These polymers exhibit high molecular weights and glass transition temperatures, indicating their utility in high-performance materials (Hyojung Lee & S. Kim, 2002).

Organic Synthesis and Catalysis

Research in organic synthesis has explored the utility of nitro and trifluoromethyl groups in facilitating reactions such as the amination of nitrobenzenes, highlighting potential methodologies for functionalizing compounds like 4-nitro-N-(2,2,2-trifluoroethyl)benzamide. Direct amination processes enable the creation of anilines, which are valuable intermediates in pharmaceutical and agrochemical synthesis (Tereza Pastýříková et al., 2012).

Environmental and Corrosion Studies

Studies on N-phenyl-benzamide derivatives, sharing structural motifs with 4-nitro-N-(2,2,2-trifluoroethyl)benzamide, have demonstrated their role in corrosion inhibition. This suggests potential applications of 4-nitro-N-(2,2,2-trifluoroethyl)benzamide and its derivatives in protecting metals against corrosion, particularly in acidic environments (Ankush Mishra et al., 2018).

Chemosensors

Benzimidazole derivatives, while not directly related, illustrate the broader utility of nitro-containing compounds as chemosensors for detecting nitroaromatic explosives. This highlights a potential application area for 4-nitro-N-(2,2,2-trifluoroethyl)benzamide in the development of sensitive detection systems for hazardous materials (Jin-Feng Xiong et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 2-Nitro-4-trifluoromethylbenzamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-1-3-7(4-2-6)14(16)17/h1-4H,5H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOQWKNOCVOCDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450165 | |

| Record name | 4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |

CAS RN |

365425-94-1 | |

| Record name | 4-nitro-N-(2,2,2-trifluoroethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1609891.png)

![(S)-(-)-N-[1-(1-Naphthyl)ethyl]succinamic acid](/img/structure/B1609894.png)

![5H-Pyrazino[2,3-b]indole](/img/structure/B1609904.png)

![Methyl 2-(2,2,2-trifluoroacetamido)imidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B1609914.png)